CI-994 is an inhibitor of class I HDACs displaying IC50 values of 0.9, 0.9, 1.2, and >20 μM when screened in vitro against recombinant human HDAC 1, 2, 3, and 8, respectively. CI-994 has a wide spectrum of antitumor activity, particularly in tumors normally refractory to conventional anticancer agents, in preclinical models both in vitro and in vivo and has advanced through phase I and II clinical trials in combination therapy treatments.
Cell-permeable. A histone deacetylase (HDAC) inhibitor (Ki values are 0.41, 0.75, >100 and >100um for HDAC1, HDAC3, HDAC6 and HDAC8 respectively). Displays significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models.
Tacedinaline is an orally bioavailable substituted benzamide derivative with potential antineoplastic activity. Tacedinaline inhibits histone deacetylation, which may result in histone hyperacetylation, followed by the induction of differentiation, the inhibition of cell proliferation, and apoptosis in susceptible tumor cell populations.
Tacedinaline is a benzamide obtained by formal condensation of the carboxy group of 4-acetamidobenzoic acid with one of the amino groups of 1,2-phenylenediamine. An oral cytostatic drug with impressive differential activity against leukemic cells and normal stem-cells. Also used in combination therapy for selected tumors including non-smoll cell lung, pancreatic, breast, and colorectal cancers. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is a member of acetamides, a member of benzamides and a substituted aniline. It derives from a 1,2-phenylenediamine.
Tacedinaline has been used in trials studying the treatment of Lung Cancer, Multiple Myeloma, and Pancreatic Cancer.